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Compound of Interest

2,3-Dihydro-1,4-benzodioxin-6-
Compound Name:
ylmethanol

Cat. No.: B1305846

An In-Depth Technical Guide to 2,3-Dihydro-1,4-
benzodioxin-6-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analytical data for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol, a key intermediate in the
development of novel therapeutics.

Chemical Structure and IUPAC Name

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol, also known as (2,3-dihydrobenzo[b][1][2]dioxin-
6-yl)methanol, is a heterocyclic compound featuring a benzene ring fused to a 1,4-dioxane ring,
with a hydroxymethyl substituent at the 6-position.[3]

IUPAC Name: (2,3-Dihydro-1,4-benzodioxin-6-yl)methanol[3]
The chemical structure is as follows:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2,3-Dihydro-1,4-
benzodioxin-6-ylmethanol is presented in the table below. This data is crucial for
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understanding its behavior in various experimental and biological systems.

Property Value Source
Molecular Formula CoH1003 --INVALID-LINK--[2]
_ --INVALID-LINK--[2], --
Molecular Weight 166.17 g/mol
INVALID-LINK--[3]

CAS Number 39270-39-8 --INVALID-LINK--[2]
Appearance Liquid --INVALID-LINK--
Purity >98% --INVALID-LINK--[2]
Topological Polar Surface Area

38.69 A2 --INVALID-LINK--[2]
(TPSA)
LogP 0.9501 --INVALID-LINK--[2]
Hydrogen Bond Donors 1 --INVALID-LINK--[2]
Hydrogen Bond Acceptors 3 --INVALID-LINK--[2]
Rotatable Bonds 1 --INVALID-LINK--[2]

Synthesis and Experimental Protocols

The 2,3-dihydro-1,4-benzodioxin moiety is a common scaffold in medicinal chemistry, and

various synthetic routes to its derivatives have been explored.[1][4] While a specific, detailed

protocol for the direct synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylmethanol is not readily

available in the reviewed literature, a general and plausible synthetic approach can be inferred

from the synthesis of analogous compounds. A common strategy involves the Williamson ether

synthesis, starting from a substituted catechol.

A potential synthetic pathway for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol could start from

3,4-dihydroxybenzaldehyde. The aldehyde would first be protected, followed by cyclization with

a two-carbon electrophile like 1,2-dibromoethane or 1,2-dichloroethane under basic conditions

to form the dihydrodioxin ring. Subsequent deprotection and reduction of the aldehyde group

would yield the target alcohol.
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An alternative approach involves the reduction of the commercially available 2,3-dihydro-1,4-
benzodioxine-6-carboxylic acid.

Below is a generalized experimental protocol for the synthesis of a 2,3-dihydro-1,4-benzodioxin
derivative, which can be adapted for the synthesis of the target molecule.

General Procedure for the Synthesis of 2,3-Dihydro-1,4-benzodioxin Derivatives:

o Reaction Setup: A solution of the substituted catechol (1 equivalent) in a suitable polar
aprotic solvent (e.g., DMF, DMSO) is prepared in a round-bottom flask equipped with a
magnetic stirrer and a reflux condenser.

» Base Addition: A base, such as potassium carbonate (K2COs) or sodium hydride (NaH) (2-3
equivalents), is added to the solution to deprotonate the hydroxyl groups of the catechol.

e Cyclization: 1,2-Dibromoethane or a similar dielectrophile (1-1.2 equivalents) is added to the
reaction mixture.

» Heating: The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and
stirred for several hours until the reaction is complete, as monitored by thin-layer
chromatography (TLC).

o Work-up: After cooling to room temperature, the reaction mixture is quenched with water and
extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers
are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated
under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel using an
appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired
2,3-dihydro-1,4-benzodioxin derivative.

Spectroscopic Data

While specific spectroscopic data for 2,3-dihydro-1,4-benzodioxin-6-ylmethanol is not
extensively published, data for closely related derivatives can provide expected spectral
features. For instance, the synthesis and characterization of (E)-1-(2,3-dihydrobenzo[b][1]
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[2]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one has been reported, providing insights into the
NMR and IR characteristics of the 2,3-dihydro-1,4-benzodioxin core.[5]

Expected Spectroscopic Features:

'H NMR: The spectrum would be expected to show signals for the aromatic protons on the
benzene ring, a singlet for the methylene protons of the hydroxymethyl group, and a
characteristic multiplet for the ethylene glycol bridge protons of the dioxane ring.

e 13C NMR: The spectrum would display signals for the aromatic carbons, the carbon of the
hydroxymethyl group, and the carbons of the ethylene glycol bridge.

e FTIR: The infrared spectrum would be expected to show a broad absorption band in the
region of 3200-3600 cm~1 corresponding to the O-H stretching of the alcohol, as well as C-O
stretching bands for the ether linkages and aromatic C-H stretching bands.

o Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (166.17 g/mol ).

Applications in Drug Development

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, found
in a variety of biologically active compounds.[1] Derivatives of this core structure have shown a
wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
[6] For example, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has demonstrated anti-
inflammatory potency comparable to ibuprofen.[6] Furthermore, derivatives of 2,3-
dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of poly(ADP-
ribose)polymerase 1 (PARP1), a target in cancer therapy.[4]

2,3-Dihydro-1,4-benzodioxin-6-ylmethanol serves as a crucial building block for the
synthesis of more complex molecules with potential therapeutic applications. Its functional
handle, the primary alcohol, allows for a variety of chemical transformations to introduce
different pharmacophores and modulate the biological activity of the resulting compounds.

Experimental Workflow Diagram
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The following diagram illustrates a generalized workflow for the synthesis and characterization
of 2,3-dihydro-1,4-benzodioxin derivatives, including the target compound.

Start: Starting Materials
(e.g., Substituted Catechol, Dielectrophile)

Reagents & Solvents

Chemical Synthesis
(e.g., Williamson Ether Synthesis)

Crude Product

Reaction Work-up
(Quenching, Extraction, Drying)

Purification
(Column Chromatography)

Purified Compound

Structural Characterization
(NMR, IR, MS)

erified Structure

Final Product:
2,3-Dihydro-1,4-benzodioxin-6-ylmethanol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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